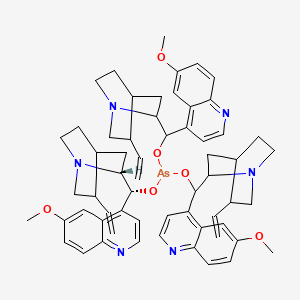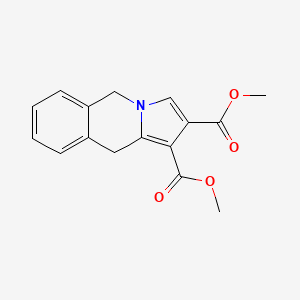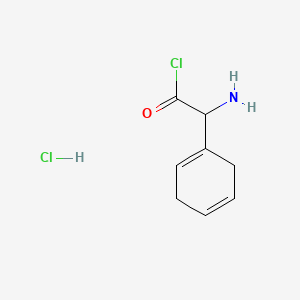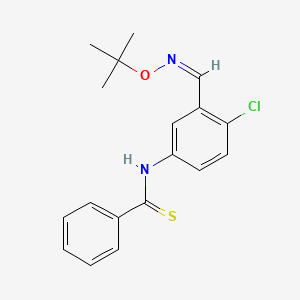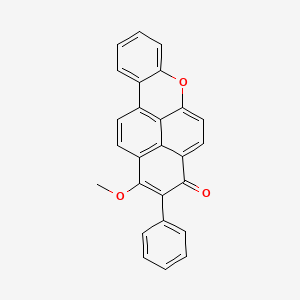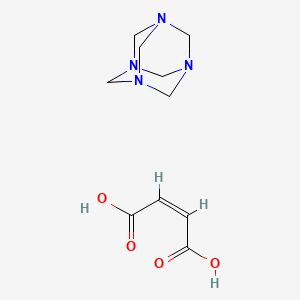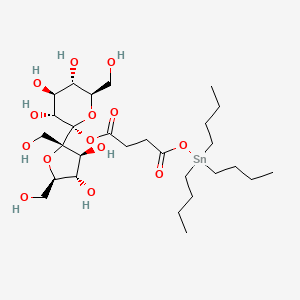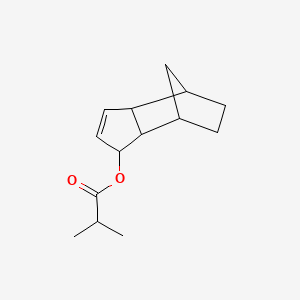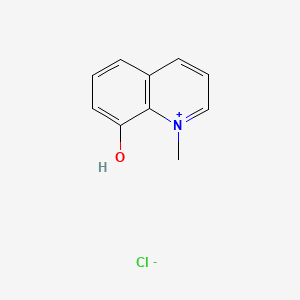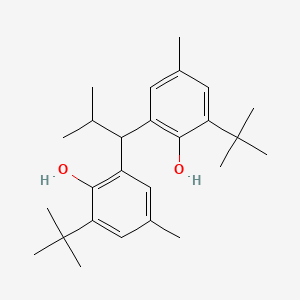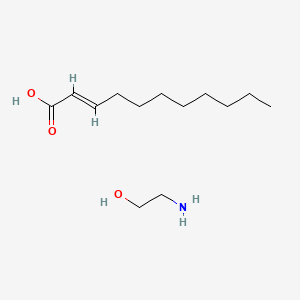
Einecs 299-424-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 299-424-9, also known as undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), typically involves the reaction of undecenoic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods may also include purification steps to remove any impurities and achieve the desired specifications for the final product.
Chemical Reactions Analysis
Types of Reactions
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use in topical formulations for skin conditions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cell Membranes: Altering the permeability and function of cell membranes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Undecenoic Acid: A related compound with similar properties and applications.
2,2’-Iminodiethanol: Another related compound used in various industrial and research applications.
Uniqueness
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is unique due to its specific combination of undecenoic acid and 2,2’-iminodiethanol, which imparts distinct properties and applications. The compound’s unique structure allows it to be used in a wide range of applications, from organic synthesis to industrial production.
Properties
CAS No. |
93882-27-0 |
|---|---|
Molecular Formula |
C13H27NO3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-aminoethanol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h9-10H,2-8H2,1H3,(H,12,13);4H,1-3H2/b10-9+; |
InChI Key |
AAEOLAIMTWFREY-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


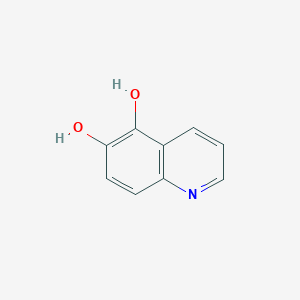
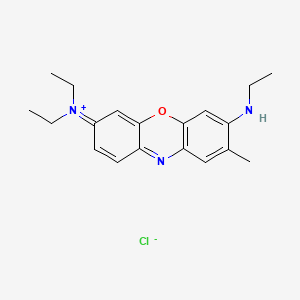
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
